N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 4-phenyl-5-(pyridin-4-yl)-1,2,4-triazole core linked to a 3-chloro-2-methylphenyl group via a thioacetamide bridge.
Properties
Molecular Formula |
C22H18ClN5OS |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c1-15-18(23)8-5-9-19(15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
SMGSYKAWHJRJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring, typically via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, thiocarbohydrazide reacts with substituted benzoyl chlorides to form 4-amino-5-mercapto-1,2,4-triazole intermediates. In the case of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, the triazole ring is functionalized at positions 3 and 5 with pyridin-4-yl and phenyl groups, respectively. This requires sequential nucleophilic substitutions using pyridin-4-ylmagnesium bromide and phenylboronic acid under Suzuki coupling conditions.
Thioacetamide Coupling
The thioacetamide side chain is introduced via nucleophilic substitution between the triazole-thiol intermediate and 2-chloro-N-(3-chloro-2-methylphenyl)acetamide. This reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound after 12–18 hours at 80–100°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–70% yields.
Limitations of Conventional Methods
Conventional heating methods suffer from prolonged reaction times (often exceeding 24 hours), moderate yields due to side reactions, and energy inefficiency. For instance, analogous 1,2,4-triazole-thioacetamide derivatives synthesized via traditional heating required 9–19 hours for thioetherification, with yields below 70%.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation drastically reduces reaction times for triazole formation. In one protocol, cyclocondensation of thiocarbohydrazide with pyridine-4-carboxylic acid under microwave conditions (300 W, 150°C) completes in 5–10 minutes, achieving 85–90% yields compared to 12 hours under conventional heating. This method minimizes decomposition of heat-sensitive intermediates, such as the pyridinyl group.
Enhanced Thioacetamide Coupling
Microwave-assisted coupling of the triazole-thiol intermediate with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in acetonitrile at 120°C for 8–10 minutes achieves 92–95% yields, a significant improvement over the 60–70% yields observed in conventional methods. The rapid, uniform heating of microwaves suppresses side reactions like oxidation of the thiol group.
Comparative Efficiency
Table 1 contrasts microwave-assisted and conventional synthesis parameters for analogous 1,2,4-triazole-thioacetamides:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 9–19 hours | 31–68 seconds |
| Yield (%) | 44–88 | 85–97 |
| Energy Consumption (kW/h) | 2.5–4.0 | 0.3–0.5 |
| Purity (HPLC) | 90–93% | 97–99% |
Solvent-Free Synthesis Approaches
Mechanochemical Grinding
Solvent-free synthesis using ball milling techniques has been applied to analogous triazole derivatives. Grinding the triazole-thiol intermediate with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide and potassium carbonate for 30 minutes at 25°C yields 78–82% product. This method eliminates solvent waste and reduces purification steps but requires stoichiometric precision to avoid byproducts.
Melt Reactions
Heating reactants above their melting points (e.g., 150–160°C) in the absence of solvent facilitates direct coupling. For example, melt reactions between 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 2-chloroacetamide derivatives achieve 70–75% yields in 20–30 minutes. However, thermal degradation of the pyridinyl group above 170°C limits applicability.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 1,2,4-triazole-thioacetamide derivatives, where variations in substituents on the phenyl ring, pyridinyl group, and triazole core significantly modulate physicochemical and biological properties. Key analogs include:
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : The target compound replaces VUAA1’s 4-ethylphenyl group with a 3-chloro-2-methylphenyl group and uses pyridin-4-yl instead of pyridin-3-yl.
- Functional Impact : VUAA1 is a potent agonist of insect odorant receptor co-receptors (Orco), while substituent changes in the target compound may alter receptor binding affinity or selectivity [1][4]](#)[8]](#).
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : OLC15 features a 4-butylphenyl group and pyridin-2-yl substitution.
- Functional Impact : OLC15 acts as an Orco antagonist, highlighting how pyridinyl positional isomers (2-yl vs. 4-yl) and alkyl chain length (butyl vs. methyl/chloro) can reverse pharmacological activity [1][10]](#).
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 332376-29-1)
- Structural Differences : The methoxy group at the 2-position of the phenyl ring replaces the target compound’s methyl group.
- Functional Impact : Methoxy groups enhance solubility but may reduce metabolic stability compared to methyl groups [13].
N-(2,6-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Structural Differences : Dual methyl groups at the 2- and 6-positions of the phenyl ring introduce steric hindrance.
- Functional Impact : Increased steric bulk could limit binding to flat hydrophobic pockets in biological targets [14].
Physicochemical Properties
Key data from analogs with similar backbones (e.g., triazole-thioacetamide):
| Compound Name | Substituents (R1, R2, R3) | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| VUAA1 | R1: 4-ethylphenyl; R2: pyridin-3-yl | Not reported | Not reported | [1][4]](#) |
| OLC15 | R1: 4-butylphenyl; R2: pyridin-2-yl | Not reported | Not reported | [1] |
| 6a (Iranian Journal of Pharmaceutical Research) | R1: allyl; R2: pyridin-2-yl | 182–184 | 65 | [3] |
| 5m (International Journal of Molecular Sciences) | R1: butylthio; R2: phenyl | 147–149 | 86 | [6] |
| Target Compound | R1: 3-chloro-2-methylphenyl; R2: pyridin-4-yl | Not reported | Not reported | — |
Key Trends :
- Pyridin-4-yl derivatives (e.g., 5m, 5n) exhibit higher melting points (147–202°C) compared to pyridin-2-yl analogs (e.g., 6a: 182–184°C), suggesting stronger intermolecular interactions in the solid state [3][6]](#).
- Chloro substituents (as in the target compound) may increase hydrophobicity and membrane permeability compared to ethyl or methoxy groups [13][14]](#).
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a chloro-substituted aromatic ring and a pyridinyl group linked through a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Chloro-substituted aromatic ring : Enhances lipophilicity and biological activity.
- Pyridinyl group : Known for its role in various biological interactions.
- Triazole moiety : Contributes to the compound's pharmacological diversity.
Antimicrobial Activity
Compounds containing triazole rings have shown significant antimicrobial properties. This compound exhibits notable antibacterial and antifungal activities. Studies indicate that the presence of both chloro and pyridinyl substituents enhances its efficacy compared to similar compounds.
Anticancer Potential
Research has demonstrated that this compound may possess anticancer properties. The triazole moiety is associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines.
The biological activity of this compound is thought to involve:
- Nucleophilic substitutions : The thioacetamide functional group allows for diverse reactions that can enhance biological activity.
- Binding affinity : Interaction studies reveal strong binding to specific biological targets, which are crucial for its therapeutic effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-tetrazole | Contains tetrazole instead of triazole | Antimicrobial |
| 1-(4-Methoxyphenyl)-5-thioacetyltriazole | Similar thioether linkage | Anticancer |
| 4-Methylthio-N-(pyridin–3–yI)acetamide | Different aromatic substituent | Antibacterial |
Study 1: Antiviral Activity
A recent study evaluated the antiviral effects of triazole derivatives against influenza viruses. The results indicated that certain modifications in the triazole ring significantly impacted antiviral efficacy. Molecular docking studies revealed potential targets within viral proteins, suggesting avenues for further research into antiviral applications of N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide .
Study 2: Cytotoxicity Assessment
An investigation into the cytotoxic effects of various triazole derivatives showed that compounds similar to N-(3-Chloro-2-methylphenyl)-2-((4-phenyI–5–(pyridin–4–yI)–4H–1,2,4-triazol–3–yI)thio)acetamide exhibited varying degrees of toxicity across different cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for N-(3-Chloro-2-methylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., using ethanol or dioxane as solvents at 80–100°C) .
- Step 2 : Introduction of the pyridinyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems) .
- Step 3 : Thioether linkage formation between the triazole and acetamide moieties using thiophilic reagents like CS₂ or mercaptoacetic acid . Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 79% yield achieved for analogous triazole-thioacetamides) .
- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions on the triazole, pyridine, and phenyl rings. Aromatic protons typically appear at δ 7.2–8.6 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .
- FT-IR : Confirm the presence of thioacetamide (C=S stretch ~600–700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). Focus on the triazole and pyridine moieties, which often bind to active sites via hydrogen bonding or π-π stacking .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- SHELX Suite : Employ SHELXL for high-resolution refinement. Use the
L.S.command to handle twinning or disordered regions in the crystal lattice . - Validation Tools : Cross-check with CCDC databases and PLATON to identify outliers in bond lengths/angles. For example, the C–S bond in the thioacetamide group should measure ~1.68 Å .
Q. How do structural modifications influence the compound’s bioactivity?
A comparative analysis of analogs (Table 1) reveals:
Methodological Challenges
Q. What experimental designs mitigate low yields in thioacetamide coupling reactions?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .
- Catalyst Optimization : Add catalytic KI or Cu(I) to accelerate sulfur nucleophilicity in SN2 reactions .
Q. How can researchers validate target engagement in cellular assays?
- Pull-Down Assays : Functionalize the compound with biotin tags to isolate protein targets from lysates, followed by Western blotting .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound to confirm binding .
Data Interpretation
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability. Poor in vivo activity may stem from rapid metabolism of the pyridine ring (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
